

Technical Guide: Pharmacokinetics and Pharmacodynamics of FCN-159

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antitumor agent-159

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Introduction

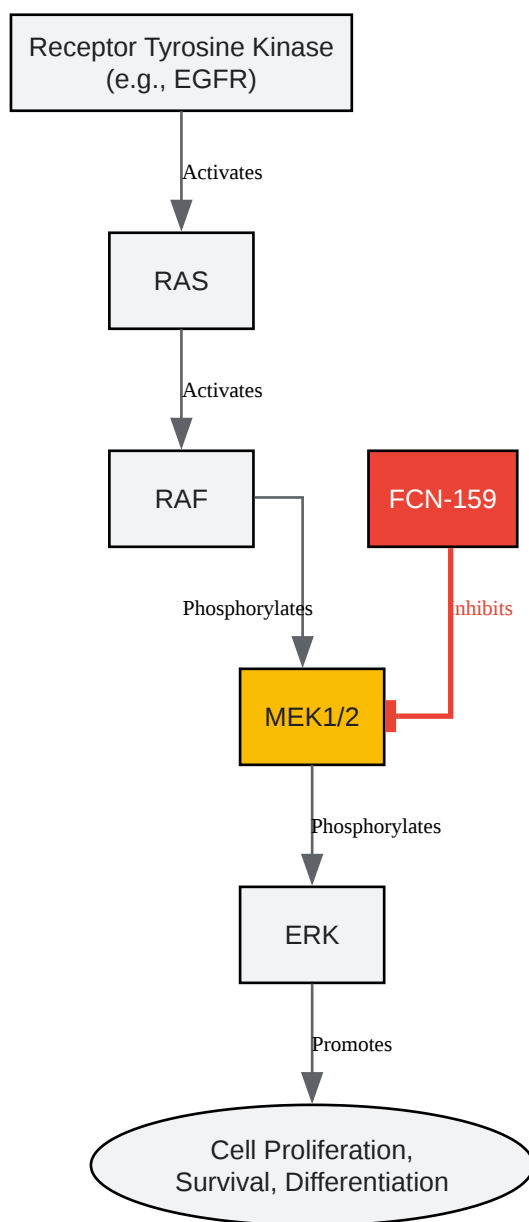
FCN-159 is an orally bioavailable, potent, and selective small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in various human cancers through mutations in genes such as BRAF, KRAS, and NRAS.[1][4] By inhibiting MEK1/2, FCN-159 blocks downstream signaling, leading to the inhibition of tumor cell proliferation and survival.[1][4] This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of FCN-159, based on available data from studies in advanced solid tumors, including melanoma and neurofibromatosis type 1 (NF1).[5]

Mechanism of Action

FCN-159 targets the dual-specificity threonine/tyrosine kinases MEK1 and MEK2. These kinases are central nodes in the RAS/RAF/MEK/ERK pathway. In many cancers, upstream mutations in RAS or RAF proteins lead to constitutive activation of this pathway, promoting uncontrolled cell growth. FCN-159 binds to and inhibits the activity of MEK1/2, thereby preventing the phosphorylation and activation of their downstream effector, ERK (extracellular signal-regulated kinase).[4][5][6] The inhibition of ERK phosphorylation leads to cell cycle arrest and apoptosis in cancer cells with activating mutations in the RAS/RAF pathway.[1][4]

Signaling Pathway Diagram

The following diagram illustrates the position of FCN-159 within the RAS/RAF/MEK/ERK signaling cascade.



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FCN-159 inhibits MEK1/2 in the RAS/RAF/MEK/ERK pathway.

Pharmacokinetics (PK)

The pharmacokinetic profile of FCN-159 has been evaluated in Phase 1 clinical trials (NCT03932253 and NCT04954001).[5] Following oral administration, FCN-159 is readily absorbed, with dose-proportional increases in exposure observed across a range of doses.[5][7]

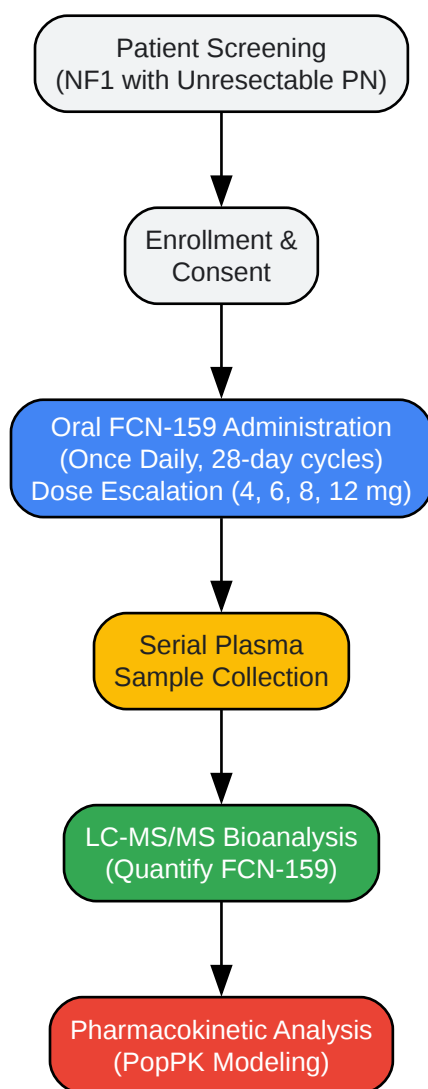
Table 1: Summary of Clinical Pharmacokinetic Parameters of FCN-159

Parameter	Value	Population/Dose	Source
Tmax (Time to Maximum Concentration)	1.21–3.0 h	Adults / 4-12 mg Single & Multiple Doses	[5][8]
Terminal Half-Life (T _{1/2})	11.4–16.2 h	Adults / Single Dose	[8]
Terminal Half-Life (T _{1/2})	29.9–56.9 h	Adults / Multiple Doses (Geometric Mean)	[7][9]
Cmax (Maximum Concentration)	45.0–82.5 ng/mL	Adults / 4–8 mg Multiple Doses (Geometric Mean)	[8]
AUC _t (Area Under the Curve at Steady State)	392–723 h*ng/mL	Adults / 4–8 mg Multiple Doses (Geometric Mean)	[8]
Accumulation Ratio (AUC)	1.5–2.0	Adults / 4-8 mg Multiple Doses	[8]
Metabolism	Primarily CYP3A4; minor pathways CYP2C19, CYP2C8	In Vitro Data	[5][6]
PK Model	2-compartment with first-order linear elimination and delayed first-order absorption	Population PK analysis	[5][10]

Experimental Protocol: Phase 1 PK Assessment (NCT04954001)

- Study Design: A multicenter, open-label, single-arm, Phase 1 dose-escalation study was conducted in adult patients with NF1-related unresectable plexiform neurofibromas.[\[6\]](#)[\[11\]](#)
- Dosing Regimen: Patients received FCN-159 monotherapy orally once daily (QD) in 28-day cycles.[\[2\]](#)[\[11\]](#) Dosing cohorts were escalated from 4 mg, 6 mg, 8 mg, to 12 mg.[\[6\]](#)[\[11\]](#)
- PK Sampling: Serial plasma samples were collected at pre-specified time points after single and multiple doses to determine FCN-159 concentrations.
- Bioanalytical Method: FCN-159 plasma concentrations were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[5\]](#)
- Data Analysis: Pharmacokinetic parameters including Tmax, Cmax, AUC, and half-life were calculated. A population pharmacokinetic (PopPK) model was developed using a non-linear mixed-effects modeling approach to describe the PK profile and identify significant covariates.[\[5\]](#)[\[10\]](#)

Experimental Workflow Diagram



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Workflow for Phase 1 Pharmacokinetic Assessment.

Pharmacodynamics (PD)

The pharmacodynamic effects of FCN-159 have been characterized by its anti-tumor activity and safety profile in clinical trials. Preclinically, FCN-159 demonstrated dose-dependent inhibition of ERK phosphorylation and induced cell cycle arrest and apoptosis in human cancer cell lines with RAS/RAF mutations.^{[1][4]}

Table 2: Summary of Clinical Pharmacodynamic and Efficacy Data

Parameter	Value	Population/Trial	Source
Maximum Tolerated Dose (MTD)	12 mg QD	Advanced Melanoma (NRAS-mutant)	[5]
Maximum Tolerated Dose (MTD)	8 mg QD	Neurofibromatosis Type 1 (PN)	[8][11]
Dose-Limiting Toxicity (DLT)	Grade 3 Folliculitis	15 mg (Melanoma); 8 mg & 12 mg (NF1)	[5][11]
Common Related Adverse Events	Rash, Folliculitis, Paronychia	Melanoma, NF1	[7][8][12]
Objective Response Rate (ORR)	19.0%	Advanced Melanoma (NRAS-mutant, doses ≥ 6 mg)	[7][9][12]
Clinical Benefit Rate	52.4%	Advanced Melanoma (NRAS-mutant, doses ≥ 6 mg)	[12]
Objective Response Rate (ORR)	37.5% (6/16 patients achieved partial response)	Neurofibromatosis Type 1 (PN)	[8][11]
Tumor Reduction	100% (16/16 patients had reduced tumor size)	Neurofibromatosis Type 1 (PN)	[8][11]

Experimental Protocol: Phase 1b Efficacy and Safety Assessment (NCT03932253)

- Study Design: An open-label, dose-expansion Phase 1b study was conducted in patients with unresectable stage III/IV melanoma harboring NRAS or NF1 mutations.[13]
- Dosing: Patients received FCN-159 orally at the recommended Phase 2 dose of 12 mg once daily in 28-day cycles.[13]

- Primary Endpoint: The primary endpoint was anti-tumor activity, assessed by Objective Response Rate (ORR).[13]
- Assessments:
 - Tumor Response: Evaluated according to Response Evaluation Criteria In Solid Tumors (RECIST) version 1.1.[14]
 - Safety and Tolerability: Monitored through the incidence and severity of treatment-emergent adverse events (TEAEs), graded by CTCAE. Dose-limiting toxicities (DLTs) were assessed to determine the maximum tolerated dose (MTD).

Conclusion

FCN-159 is a selective MEK1/2 inhibitor with a predictable pharmacokinetic profile characterized by dose-proportional exposure and a half-life that supports once-daily oral dosing.[7][8] The agent has demonstrated promising anti-tumor activity in patient populations with dysregulated RAS/RAF/MEK/ERK signaling, including NRAS-mutant melanoma and neurofibromatosis type 1.[7][11] The recommended Phase 2 dose has been established at 12 mg QD for advanced melanoma and 8 mg QD for NF1-related plexiform neurofibromas, with a manageable safety profile.[5][7][11] Further investigations, including ongoing Phase 3 studies, will continue to define the therapeutic potential of FCN-159 in these and other indications.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. fochonpharma.com [fochonpharma.com]
- 4. researchgate.net [researchgate.net]

- 5. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - ProQuest [proquest.com]
- 9. A first-in-human, phase 1a dose-escalation study of the selective MEK1/2 inhibitor FCN-159 in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Guide: Pharmacokinetics and Pharmacodynamics of FCN-159]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026383#pharmacokinetics-and-pharmacodynamics-of-antitumor-agent-159]

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